10-Hydroxy majoroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Hydroxy majoroside is not explicitly mentioned in the provided papers. However, there are studies on similar hydroxy compounds that exhibit various biological activities. For instance, 10-Hydroxy-Δ2-decenoic acid, a major component of royal jelly, has been shown to possess antibiotic activity against a range of bacteria and fungi, although it is less active than penicillin and chlortetracycline . Another compound, 10-hydroxyaloins A and B, which are oxidation products of aloin, have been synthesized and their structures were elucidated using spectroscopic methods .

Synthesis Analysis

The synthesis of hydroxy compounds can involve various methods. For example, 10-hydroxyaloins were prepared from aloin in an ammonia solution at pH 9 and separated into diastereomers using chromatographic techniques . Another synthesis approach is the environmentally friendly one-pot interaction of dimedone, hydroxylamine, and 4-hydroxy-3-methoxybenzoic aldehyde in a water-alcohol solution using citric acid or sodium dodecyl sulfate as catalysts . Additionally, 10-hydroxydecanoic acid was polymerized in benzene with polyethylene glycol-modified lipase, demonstrating a mild condition for ester bond formation .

Molecular Structure Analysis

The molecular structures of hydroxy compounds are often elucidated using spectroscopic methods. For 10-hydroxyaloins, structures were determined by FAB-MS, (1)H/(13)C-NMR, and CD spectroscopy, revealing the configurations of the diastereomers . Similarly, the structure of a 10-hydroxydecahydroacridine-1,8-dione derivative was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Chemical Reactions Analysis

Hydroxy compounds can undergo various chemical reactions. For instance, 10-hydroxydecanoic acid was polymerized through ester bond formation . Hydroxylation reactions are also common, as seen with the selective hydroxylation of 10-undecenoic acid using a light-activated hybrid P450 BM3 enzyme, yielding a monohydroxylated product at the allylic position . Another example is the hydration of oleic acid by a pseudomonad to produce 10-hydroxystearic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy compounds can vary. The 10-hydroxydecanoic acid polymer had a molecular weight of 10,000 and a polydispersity of 1.23, with decomposition temperatures of the original and hydroxylated PHU being 280°C and 200°C, respectively . The acid dissociation constant of a 10-hydroxydecahydroacridine-1,8-dione derivative was determined using UV-Vis spectroscopy, and the compound was found to be colorless in acidic and neutral solutions and pink in basic solutions .

科学的研究の応用

Anticancer Drug Delivery

10-Hydroxycamptothecin (10-HCPT) is a notable anticancer drug with broad antitumor activities. Its clinical application has been limited due to poor solubility and pharmacokinetic defects. Research has focused on developing effective drug delivery systems for 10-HCPT, such as nanocrystals and super macromolecule conjugates. These systems aim to improve solubility, enhance drug accumulation in tumors, and increase antitumor efficacy (Yang et al., 2016), (Li, Zhao, & Zhao, 2016).

Electrochemical Sensing Platforms

Graphene nanosheets have been utilized to create electrochemical sensing platforms for 10-HCPT. These platforms offer increased sensitivity and are useful in clinical practice for detecting 10-HCPT in biological samples like urine (Ye, Yang, Wei, & Wu, 2018).

Role in Linoleic Acid Transformation

10-Hydroxy-cis-12 octadecenoic acid (10-HOE), derived from linoleic acid, plays a crucial role in the production of conjugated linoleic acid (CLA) in bifidobacteria. Understanding this process is important for exploring the health benefits of CLA, particularly in gut microbiota (Gao et al., 2019).

Nutritional Analysis

10-Hydroxy-2-decenoic acid (10-HDA) in royal jelly supplements has been analyzed using capillary electrophoresis. This method is relevant for food and quality control, offering insights into the nutritional and health benefits of royal jelly (Duong et al., 2020).

作用機序

Mode of Action

The exact mode of action of 10-Hydroxy majoroside remains largely unknown due to the lack of comprehensive studies on this compound .

Pharmacokinetics

Information about its bioavailability is also currently unavailable .

Result of Action

Some studies suggest that it may have antioxidant and anti-inflammatory effects

Action Environment

It is known that the compound is a methanol extract isolated from plantago asiatica , suggesting that its production and stability may be influenced by the growth conditions of the plant.

特性

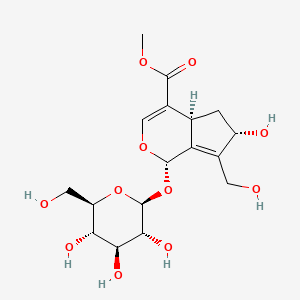

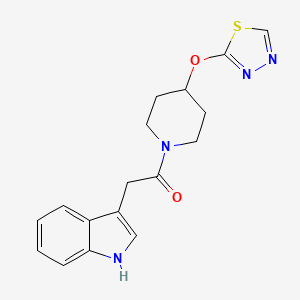

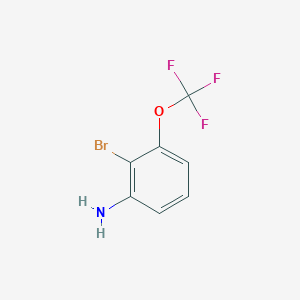

IUPAC Name |

methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXNCIWSRAIAR-OCGKWZSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)

![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)